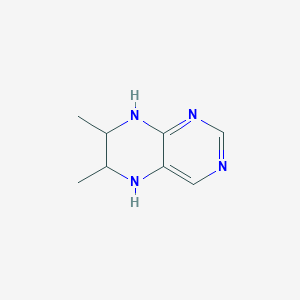

5,6,7,8-Tetrahydro-6,7-dimethylpteridine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

114-27-2 |

|---|---|

Molecular Formula |

C8H12N4 |

Molecular Weight |

164.21 g/mol |

IUPAC Name |

6,7-dimethyl-5,6,7,8-tetrahydropteridine |

InChI |

InChI=1S/C8H12N4/c1-5-6(2)12-8-7(11-5)3-9-4-10-8/h3-6,11H,1-2H3,(H,9,10,12) |

InChI Key |

CALVHBWWYCZXKE-UHFFFAOYSA-N |

SMILES |

CC1C(NC2=NC=NC=C2N1)C |

Canonical SMILES |

CC1C(NC2=NC=NC=C2N1)C |

Other CAS No. |

114-27-2 |

Origin of Product |

United States |

Synthetic Organic Chemistry and Derivatization Strategies for 5,6,7,8 Tetrahydropteridine Systems

Classical and Contemporary Approaches to Tetrahydropteridine Synthesis

The construction of the tetrahydropteridine core can be achieved through several established and modern synthetic routes. These methods primarily involve the formation and subsequent reduction of the pteridine (B1203161) ring system.

Catalytic Reduction Methods for Pteridine Nuclei

Catalytic hydrogenation is a primary and highly effective method for the synthesis of 5,6,7,8-tetrahydropteridines from their corresponding aromatic pteridine precursors. This approach involves the reduction of the pyrazine (B50134) ring within the pteridine scaffold.

A widely used catalyst for this transformation is Platinum(IV) oxide (PtO₂), often referred to as Adams' catalyst. herts.ac.ukscispace.com The reduction of 6,7-dimethylpterin in the presence of PtO₂ and hydrogen gas (H₂) proceeds under atmospheric pressure at room temperature, typically affording high yields of over 80%. A key feature of this method is its stereospecificity; the catalytic surface facilitates a syn-addition of hydrogen across the pyrazine ring, leading predominantly to the cis-isomer of the resulting tetrahydropteridine. researchgate.net

Another effective catalyst is Raney nickel. This catalyst is employed in the hydrogenation of various pteridine derivatives in a solvent such as ethanol. google.com The reaction can be carried out at low pressures (e.g., 50 psi) and room temperature, often for several hours, to achieve the desired tetrahydropteridine product. google.com

Table 1: Comparison of Catalytic Systems for Pteridine Reduction

| Catalyst | Typical Conditions | Stereoselectivity | Yield | Reference |

|---|---|---|---|---|

| Platinum(IV) oxide (PtO₂) | H₂, Room Temp, Atmospheric Pressure | High (cis) | >80% |

Condensation Reactions Utilizing Pyrimidine (B1678525) Precursors

A foundational strategy for constructing the pteridine ring system involves the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound. Specifically, a 4,5-diaminopyrimidine (B145471) is a common starting material.

For the synthesis of 6,7-dimethylpteridine, a precursor to the target tetrahydro compound, a 2,4,5-triamino-6-hydroxypyrimidine can be reacted with diacetyl (2,3-butanedione). This reaction proceeds via a Michael addition followed by cyclodehydration to form the pteridine core with the desired methyl groups at the 6 and 7 positions. The resulting 6,7-dimethylpteridine can then be subjected to reduction methods as described previously to yield 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. google.com

This condensation approach is versatile, allowing for the introduction of various substituents onto the pteridine ring by selecting appropriately substituted pyrimidine and dicarbonyl precursors. derpharmachemica.com For instance, reacting 2-phenyl-4,5,6-triaminopyrimidine with dimethylglyoxal leads to the formation of 4-amino-6,7-dimethyl-2-phenylpteridine, which can subsequently be reduced. google.com

Chemo-selective Reduction of Pteridine Derivatives

While catalytic hydrogenation is effective for the complete reduction of the pyrazine ring, other reagents offer different levels of selectivity. Sodium borohydride (B1222165) (NaBH₄) and its derivatives can be used for the chemo-selective reduction of the pteridine system. For example, sodium triacetoxyborohydride (B8407120) in glacial acetic acid has been used to reduce pteridine-2,4-diamine, yielding a 5,6,7,8-tetrahydropteridine (B83983) derivative. herts.ac.uk

Another classical method involves the use of sodium metal dissolved in anhydrous ethanol. The reduction of 6,7-dimethylpterin under these reflux conditions produces a nearly 1:1 mixture of the cis- and trans-isomers of this compound. researchgate.net This lack of stereocontrol contrasts with catalytic hydrogenation and is a key consideration when a specific stereoisomer is desired. researchgate.net The yield for this method is typically moderate, in the range of 60-70%.

Advanced Synthetic Methodologies for this compound and its Analogues

Modern synthetic chemistry offers more sophisticated approaches to access tetrahydropteridines, often providing better control over stereochemistry or enabling the synthesis of complex analogues. One-pot cyclocondensation strategies represent a streamlined approach. For example, reacting 2,4,5-triamino-6-hydroxypyrimidine with diacetyl in an aqueous sodium sulfite (B76179) solution at a controlled pH (7-8) and temperature (70°C) can directly form the pteridine core. This method avoids the need for isolating the aromatic pteridine intermediate before reduction, aligning with principles of green chemistry.

Furthermore, advanced strategies may involve multi-step sequences that build the desired stereochemistry into the molecule from chiral precursors, which is particularly important for producing enantiomerically pure tetrahydropteridine analogues for biological studies.

Chemical Functionalization and Ring System Modifications of Tetrahydropteridine Scaffolds

Once the tetrahydropteridine core is synthesized, it can be further modified to create a diverse range of derivatives. This functionalization is crucial for structure-activity relationship studies and for developing compounds with specific properties.

Regioselective Substitutions on the Pteridine Ring

The reactivity of the tetrahydropteridine ring allows for regioselective substitutions. The nitrogen atoms in the ring, particularly at the N(5) and N(8) positions, are nucleophilic and can be targeted for alkylation or other modifications.

A notable example is the selective methylation at the N(5) position. This can be achieved through catalytic reductive methylation. scispace.comdocumentsdelivered.com For instance, treating a 5,6,7,8-tetrahydropterin derivative with formaldehyde (B43269) in the presence of a PtO₂/H₂ catalyst system leads to the selective introduction of a methyl group at the N(5) position. scispace.comdocumentsdelivered.com This method is valuable for synthesizing specific N-substituted analogues.

Another approach to functionalization involves the demethylation of polysubstituted precursors. For example, a 1,3,5,6-tetramethyl-5,6,7,8-tetrahydropterinium salt can be selectively demethylated at the C5 position by treatment with concentrated hydrochloric acid or sodium hydroxide, yielding the corresponding 5-desmethyl compound. This strategy allows for the modification of substitution patterns post-synthesis.

Table 2: Summary of Synthetic Strategies

| Strategy | Method | Key Features |

|---|---|---|

| Ring Formation | Condensation of diaminopyrimidines with dicarbonyls | Versatile for introducing C6/C7 substituents. |

| Ring Reduction | Catalytic Hydrogenation (PtO₂, Raney Ni) | High yield, stereospecific (cis). |

| Sodium in Ethanol | Non-stereospecific (gives cis/trans mixture). | |

| Functionalization | Reductive Methylation (HCHO, PtO₂/H₂) | Regioselective N(5)-methylation. |

Formation and Characterization of Covalent Hydrates and Adducts

Reduced pteridines, including the 5,6,7,8-tetrahydropteridine scaffold, exhibit a characteristic reactivity involving the addition of nucleophiles across the pyrazine ring. One of the most fundamental examples of this is the formation of covalent hydrates. While the parent 7,8-dihydropterin (B103510) exists in equilibrium with its covalent hydrate, 6-hydroxy-5,6,7,8-tetrahydropterin, this process demonstrates the susceptibility of the 5,6-double bond (in the dihydro species) to nucleophilic attack by water. researchgate.net This reversible hydration is a key aspect of pteridine chemistry.

The formation of such adducts is not limited to water. Other nucleophiles can also add across the electrophilic C=N bonds within the pteridine ring system. Spectroscopic methods, including ultraviolet (UV), proton nuclear magnetic resonance (¹H NMR), and carbon-13 nuclear magnetic resonance (¹³C NMR) spectroscopy, are crucial for characterizing these adducts and studying the equilibrium dynamics. researchgate.net For instance, spectroscopic evidence has been pivotal in confirming the reversible addition of water across the 5,6-double bond of 7,8-dihydro(3H)pterin. researchgate.net

Annulation Strategies for Fused Pteridine Heterocycles

Annulation, or ring-forming, strategies provide a powerful method for constructing complex, fused heterocyclic systems based on the pteridine core. These strategies often involve the reaction of a pteridine derivative with a bifunctional nucleophile, leading to the formation of a new ring fused to the original pteridine structure.

One documented approach involves the addition of nucleophiles containing two functional groups across the 5,6- and 7,8-bonds of a pteridine precursor. researchgate.net Depending on the reaction conditions and the nature of the bifunctional nucleophile, different fused systems can be generated. For example, reactions with reagents like ethylene (B1197577) glycol, ethane-1,2-dithiol, 1,2-diaminoethane, and o-phenylenediamine (B120857) can yield 1,4-dioxino-, 1,4-dithiino-, pyrazino-, and quinoxalino-pteridines, respectively. researchgate.net This methodology allows for the creation of novel tricyclic and tetracyclic heterocyclic compounds. researchgate.net The development of such synthetic methods is driven by the potential for these novel condensed pteridines to exhibit significant biological activity. researchgate.net

Reactivity and Stability Considerations for Reduced Pteridine Compounds

Reduced pteridines, such as this compound, are known to be susceptible to oxidation, particularly under ambient or aerobic conditions. This instability is a critical consideration in their synthesis, handling, and application. The tetrahydropyrazine (B3061110) ring is prone to losing hydrogen atoms to revert to a more stable, aromatic dihydro- or fully aromatic pterin (B48896) state.

The aerobic degradation pathway of the related compound 5,6,7,8-tetrahydrobiopterin at neutral pH illustrates this reactivity. The process can be initiated by oxidation to a quinonoid 7,8-dihydro(6H)pterin intermediate. researchgate.net This species is often unstable and can undergo further reactions, such as the loss of a side chain or rearrangement to more stable dihydropterin isomers like 7,8-dihydroxanthopterin. researchgate.net The initial oxidation product, the quinonoid dihydropterin, is also the species that can be in equilibrium with a covalent hydrate, which is then irreversibly oxidized. researchgate.net This highlights the interplay between adduct formation and the oxidative stability of reduced pteridines.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₈H₁₂N₄ |

| Molecular Weight | 164.21 g/mol |

| CAS Number | 114-27-2 |

| Appearance | Solid |

| Stability | Prone to oxidation under ambient conditions. |

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 6,7-dimethylpterin |

| 7,8-dihydropterin |

| 6-hydroxy-5,6,7,8-tetrahydropterin |

| 5,6,7,8-tetrahydrobiopterin |

| quinonoid 7,8-dihydro(6H)pterin |

| 7,8-dihydroxanthopterin |

| ethylene glycol |

| ethane-1,2-dithiol |

| 1,2-diaminoethane |

| o-phenylenediamine |

| 1,4-dioxinopteridine |

| 1,4-dithiinopteridine |

| pyrazinopteridine |

Biochemical Mechanisms and Enzymatic Catalysis Involving 5,6,7,8 Tetrahydro 6,7 Dimethylpteridine

5,6,7,8-Tetrahydro-6,7-dimethylpteridine as a Model Pterin (B48896) Cofactor

This compound is a synthetic derivative of the broader tetrahydropterin (B86495) family. Due to its structural similarity to endogenous pterin cofactors like tetrahydrobiopterin (B1682763) (BH4), it serves as a valuable model compound in biochemical research. ontosight.ai Tetrahydropterins are essential cofactors for a range of critical enzymes, playing a key role in various metabolic pathways. rsc.org The fully reduced pyrazine (B50134) ring in these molecules is central to their function in enzymatic reactions. nih.gov

Role in Aromatic Amino Acid Hydroxylases (e.g., Tryptophan, Phenylalanine, Tyrosine Hydroxylases)

The aromatic amino acid hydroxylases—phenylalanine hydroxylase (PheH), tyrosine hydroxylase (TyrH), and tryptophan hydroxylase (TrpH)—are a family of enzymes that depend on a tetrahydropterin cofactor. nih.gov These enzymes catalyze the hydroxylation of their respective aromatic amino acid substrates, a crucial step in various metabolic and biosynthetic pathways. nih.gov PheH is involved in the breakdown of excess dietary phenylalanine, TyrH is the rate-limiting enzyme in the synthesis of catecholamines, and TrpH is the initial enzyme in the serotonin (B10506) biosynthesis pathway. nih.gov

In the hydroxylation reaction, the tetrahydropterin cofactor provides the necessary electrons for the reduction of one atom of molecular oxygen to water. nih.gov While the natural cofactor is tetrahydrobiopterin, synthetic analogs like this compound can also function as a cofactor for these enzymes, albeit with potentially different efficiencies. nih.gov Studies with bacterial PheH have investigated the binding order of substrates, with some research suggesting a random binding of 6,7-dimethyltetrahydropterin and phenylalanine after oxygen binds, while other studies propose an ordered binding of the pterin, followed by phenylalanine and then oxygen. nih.gov

Interactions with Nitric Oxide Synthase Isoforms

Nitric oxide synthases (NOS) are a family of enzymes responsible for the production of nitric oxide (NO), a vital signaling molecule. There are three main isoforms: neuronal NOS (nNOS), inducible NOS (iNOS), and endothelial NOS (eNOS). nih.gov All three isoforms require a tetrahydropterin cofactor, such as tetrahydrobiopterin (BH4), for their catalytic activity. nih.govnih.gov

In the absence of sufficient BH4, or in the presence of its oxidized form 7,8-dihydrobiopterin (BH2), the electron transfer within the NOS enzyme becomes "uncoupled." nih.gov This uncoupling leads to the production of superoxide (B77818) radicals instead of NO. nih.govnih.gov this compound, as a BH4 analog, has been studied in the context of NOS activity. Research has shown that it can bind to the pterin binding site of nNOS, although with a significantly lower affinity than the natural cofactor BH4. nih.gov The binding of pteridine (B1203161) derivatives to NOS is competitive, and the affinity is influenced by the presence of the substrate, L-arginine. nih.gov

Enzyme Dependency and Activation Kinetics

The catalytic activity of enzymes like aromatic amino acid hydroxylases and nitric oxide synthases is critically dependent on the presence of a tetrahydropterin cofactor. The kinetics of enzyme activation are influenced by the specific structure of the pterin molecule. For instance, the affinity of brain nitric oxide synthase for various pteridine derivatives varies significantly. nih.gov

Studies on the binding kinetics of [3H]tetrahydrobiopterin to brain NO synthase have revealed a second-order association and a first-order dissociation. nih.gov The binding of various pteridine derivatives was found to be competitively antagonized, with the following order of potency (indicated by the inhibition constant, KI): 7,8-dihydro-L-biopterin (2.2 μM), (6S)-5,6,7,8-tetrahydro-L-biopterin (19 μM), (6R,S)-6-methyl-5,6,7,8-tetrahydropterin (240 μM), and 6,7-dimethyl-5,6,7,8-tetrahydropterin (> 1 mM). nih.gov This demonstrates that this compound has a much lower affinity for the enzyme compared to the natural cofactor and its closer analogs. nih.gov

The Michaelis constant (Km) values for 6,7-dimethylpterins with dihydropteridine reductase (DHPR) from various sources have been reported to range from 0.73 to 59 μM. researchgate.net For human liver DHPR, the Km values for 6,7-dimethylpterins varied from 3.3 to 36 μM. researchgate.net These variations can be attributed to the experimental conditions and the methods used for data analysis. researchgate.net

| Pteridine Derivative | Inhibition Constant (KI) |

|---|---|

| 7,8-dihydro-L-biopterin | 2.2 μM |

| (6S)-5,6,7,8-tetrahydro-L-biopterin | 19 μM |

| (6R,S)-6-methyl-5,6,7,8-tetrahydropterin | 240 μM |

| 6,7-dimethyl-5,6,7,8-tetrahydropteridine | > 1 mM |

Structural Basis of Pterin-Enzyme Recognition and Catalytic Promiscuity

Active Site Analysis and Ligand Binding

The binding of pterin cofactors to enzymes occurs at a specific active site. In the case of brain nitric oxide synthase, this pteridine-binding site is highly specific for (6R)-5,6,7,8-tetrahydro-L-biopterin. nih.gov This binding site allosterically interacts with the substrate domain and is thought to be located near the prosthetic heme group of the enzyme. nih.gov The structure of the pterin derivative significantly influences its binding affinity. For example, the presence and configuration of substituents on the pterin ring are critical for recognition by the enzyme.

In aromatic amino acid hydroxylases, the binding of the pterin cofactor and the amino acid substrate occurs in the catalytic domain. nih.gov The crystal structure of phenylalanine hydroxylase in a ternary complex with a pterin and an amino acid substrate analog reveals that the glutamate (B1630785) residue (Glu330) binds to the iron in a bidentate fashion, which is different from its monodentate interaction when only the pterin is bound. nih.gov

Investigations into Differential Catalytic Activities of Pterin Synthase Homologs

Pterin synthase homologs in different organisms can exhibit distinct catalytic activities despite using the same substrate. For example, 6-pyruvoyltetrahydropterin synthase (PTPS) homologs in mammals and bacteria both utilize 7,8-dihydroneopterin (B1664191) triphosphate as a substrate but produce different products. nih.gov The mammalian enzyme synthesizes 6-pyruvoyltetrahydropterin, while the bacterial counterpart produces 6-carboxy-5,6,7,8-tetrahydropterin. nih.gov

Structural and kinetic analyses of a bacterial PTPS homolog have shed light on the basis of this catalytic divergence. nih.gov Although the active sites of the mammalian and bacterial enzymes are nearly identical structurally, the bacterial enzyme possesses a His/Asp dyad that is absent in the mammalian protein. nih.gov This subtle difference in the active site is responsible for the different reaction outcomes. nih.gov This highlights how minor variations in the active site architecture of enzymes can lead to the evolution of new functions from existing protein scaffolds. nih.gov

Influence of Tetrahydropteridine Structures on Related Enzymatic Systems

The pteridine ring system, particularly in its reduced tetrahydropteridine form, serves as a foundational scaffold for a variety of biologically active molecules, including essential enzymatic cofactors. nih.govresearchgate.net The specific substitutions on this ring system dictate its interaction with diverse enzymatic targets. While this compound is a simplified model of this structural class, the broader family of pteridine derivatives has been extensively studied for its modulatory effects on several key enzyme systems.

Dihydrofolate reductase (DHFR) is a crucial enzyme in folate metabolism, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). nih.govnih.gov THF and its derivatives are essential cofactors for the synthesis of purines and thymidylate, which are necessary for DNA and RNA synthesis. nih.gov Consequently, DHFR is a well-established therapeutic target for anticancer and antimicrobial agents. nih.govwikipedia.org

The core of widely used DHFR inhibitors, such as methotrexate, is a pteridine ring system. nih.govnih.gov These compounds act as antifolates, structural analogs of the natural substrate (DHF), and function as competitive inhibitors that bind tightly to the enzyme's active site, thereby blocking the production of THF and halting cell proliferation. wikipedia.orgscbt.com While potent inhibitors typically feature more complex substitutions, simpler pteridine structures can serve as mechanistic probes to elucidate the specific molecular interactions required for binding and inhibition within the DHFR active site. The study of such compounds helps in understanding the structure-activity relationships that govern the efficacy of this class of inhibitors.

Table 1: Key Concepts in DHFR Inhibition by Pteridine Analogs

| Concept | Description | Relevance to Pteridine Structures |

|---|---|---|

| Enzyme Target | Dihydrofolate Reductase (DHFR) | Catalyzes the conversion of DHF to THF, essential for nucleotide synthesis. nih.govnih.gov |

| Mechanism of Action | Competitive Inhibition | Pteridine-based inhibitors mimic the structure of the DHF substrate, blocking the active site. scbt.com |

| Therapeutic Class | Antifolates | Used in chemotherapy (e.g., Methotrexate) and as antimicrobial agents (e.g., Trimethoprim). nih.govwikipedia.org |

| Role of Simpler Pteridines | Mechanistic Probes | Help to define the necessary structural features for high-affinity binding to the DHFR enzyme. |

Protein kinases are critical regulators of cellular signaling pathways, and their deregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The pteridine scaffold has proven to be a versatile platform for the design of potent and selective kinase inhibitors. um.es Various derivatives have been developed to target different members of the kinase family.

For example, a series of pteridine-7(8H)-one derivatives were identified as potent covalent inhibitors of Bruton's tyrosine kinase (BTK), a key target in B-cell malignancies. nih.gov One compound, 24a , demonstrated high potency with an IC50 of 4.0 nM and significant selectivity over other kinases like ITK and EGFR. nih.gov In other research, pteridine-based compounds were explored as inhibitors of the human CDC42 binding protein kinase gamma (MRCKγ), which is implicated in glioblastoma. iaea.org Furthermore, pteridine derivatives have shown inhibitory activity against Janus kinases (Jak1 and Jak2), which are involved in myeloproliferative neoplasms. um.es These findings underscore the adaptability of the pteridine core structure for achieving specific interactions within the ATP-binding pocket of various kinases.

Table 2: Examples of Kinase Inhibition by Pteridine Derivatives

| Kinase Target | Pteridine Derivative Class | Finding/Potency | Reference |

|---|---|---|---|

| Bruton's Tyrosine Kinase (BTK) | Pteridine-7(8H)-ones | Compound 24a showed an IC50 of 4.0 nM and high selectivity. | nih.gov |

| CDC42 binding protein kinase gamma (MRCKγ) | Pteridine Scaffolds | A hit molecule, SD208 , was identified as a potent and selective inhibitor. | iaea.org |

| Janus Kinase 1/2 (Jak1/Jak2) | 1-methyl-1H-imidazoles with a pteridine substituent | Compound 21 inhibited Jak1 and Jak2 in vitro. | um.es |

| Polo-like Kinase 1 (Plk1) | 5,6-dihydroimidazol[1,5-f]pteridines | Compounds inhibited Plk1 activity at concentrations under 50 nM. | um.es |

Toll-like receptors (TLRs) are key components of the innate immune system that recognize pathogen-associated molecular patterns (PAMPs). invivogen.com TLR2, specifically, forms heterodimers with TLR1 or TLR6 to recognize microbial lipoproteins and other cell wall components, triggering an immune response. invivogen.cominvivogen.com Agonists of TLRs are of significant interest as vaccine adjuvants and immunotherapies to enhance immune responses against pathogens and cancer. nih.govthno.org

The known agonists for TLR2 are typically lipopeptides or specific small molecules that mimic these structures, such as Diprovocim. invivogen.comnih.gov While pteridine derivatives are known to have immunomodulatory effects, direct engagement and agonism of TLR2 by simple tetrahydropteridine structures like this compound are not well-documented. The development of TLR agonists has largely focused on other chemical scaffolds, such as imidazoquinolines for TLR7/8. nih.govresearchgate.net

Heat Shock Protein 90 (Hsp90) is a molecular chaperone responsible for the proper folding, stability, and function of a wide array of "client" proteins, many of which are critical for cancer cell growth and survival. nih.govnih.gov These clients include mutated and overexpressed oncoproteins such as ALK, EGFR, and B-Raf. nih.govnih.gov Because cancer cells are particularly dependent on Hsp90 to maintain these oncogenic proteins, Hsp90 has become an attractive target for cancer therapy. nih.govnih.gov

Hsp90 inhibitors typically work by binding to the N-terminal ATP-binding pocket of the chaperone, which leads to the degradation of its client proteins via the ubiquitin-proteasome pathway. nih.gov While many clinically investigated Hsp90 inhibitors belong to classes like ansamycins or purine-based scaffolds, the latter are structurally related to pteridines. nih.gov This structural similarity suggests the potential for pteridine-based compounds to be developed as Hsp90 inhibitors. Inhibition of Hsp90 offers a strategy to simultaneously deplete multiple key signaling proteins in cancer cells, including those that have developed resistance to direct kinase inhibitors. nih.gov

Table 3: Selected Hsp90 Client Proteins Relevant in Cancer

| Client Protein | Function | Associated Cancer Type(s) |

|---|---|---|

| EML4-ALK | Oncogenic fusion kinase | Non-small cell lung cancer (NSCLC) nih.gov |

| Mutant EGFR | Growth factor receptor kinase | Non-small cell lung cancer (NSCLC) nih.gov |

| Mutant B-Raf | Serine/threonine kinase in MAPK pathway | Melanoma, various cancers nih.gov |

| v-Src | Oncogenic tyrosine kinase | Sarcomas nih.gov |

| E2F1 | Transcription factor for cell cycle progression | Mantle cell lymphoma nih.gov |

| BTK | Bruton's Tyrosine Kinase | B-cell malignancies nih.gov |

Biosynthetic Pathways and Pterin Metabolism Intermediates (e.g., Dyspropterin)

Pterins are synthesized in a wide range of organisms and are crucial for many biological processes. nih.gov The biosynthesis of the essential cofactor (6R)-5,6,7,8-tetrahydrobiopterin (BH4) is a well-characterized pathway that begins with guanosine (B1672433) triphosphate (GTP). researchgate.net This multi-step enzymatic process generates key pterin intermediates.

The pathway is initiated by GTP cyclohydrolase I, which converts GTP to 7,8-dihydroneopterin triphosphate. researchgate.net This intermediate is then transformed by 6-pyruvoyl-tetrahydropterin synthase into 6-pyruvoyl-tetrahydropterin, a compound also known as Dyspropterin . nih.govwikipedia.org Dyspropterin is a critical branch-point intermediate in pterin metabolism. nih.govontosight.ai

In the main de novo pathway for BH4 synthesis, Dyspropterin is sequentially reduced by sepiapterin (B94604) reductase in NADPH-dependent reactions to form BH4. nih.govnih.gov Dyspropterin itself has been shown to serve as a cofactor for phenylalanine hydroxylase. nih.gov The study of these intermediates is crucial for understanding disorders of BH4 metabolism, where their accumulation can serve as important diagnostic markers. ontosight.ai this compound represents the core tetrahydropteridine structure found in these natural cofactors and intermediates, providing a fundamental chemical framework for these biologically vital molecules.

Table 4: Key Enzymes and Intermediates in the De Novo Biosynthesis of Tetrahydrobiopterin (BH4)

| Step | Precursor | Enzyme | Product |

|---|---|---|---|

| 1 | Guanosine triphosphate (GTP) | GTP cyclohydrolase I | 7,8-Dihydroneopterin triphosphate |

| 2 | 7,8-Dihydroneopterin triphosphate | 6-Pyruvoyl-tetrahydropterin synthase | Dyspropterin (6-Pyruvoyl-tetrahydropterin) |

| 3 | Dyspropterin | Sepiapterin reductase | (6R)-5,6,7,8-Tetrahydrobiopterin (BH4) |

Advanced Characterization and Computational Studies of Tetrahydropteridine Systems

Spectroscopic Methods for Structural Elucidation and Conformational Analysis

Spectroscopic techniques are fundamental to elucidating the structure and conformation of molecules like 5,6,7,8-Tetrahydro-6,7-dimethylpteridine. However, specific experimental spectra for this compound are not readily found in the surveyed literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Pteridine (B1203161) Research

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would be essential for confirming the presence and connectivity of the dimethyl groups on the tetrahydro-pyrazine ring and the protons of the pyrimidine (B1678525) ring.

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum, one would expect to observe signals corresponding to the methyl protons and the protons on the pteridine ring system. The chemical shifts and coupling patterns of the protons at the C6 and C7 positions, as well as their attached methyl groups, would provide critical information about their stereochemical relationship (cis or trans).

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments within the molecule. The chemical shifts of the carbons at C6 and C7, the methyl carbons, and the carbons of the pyrimidine ring would be diagnostic.

Without experimental data, a detailed analysis and a data table of chemical shifts and coupling constants for this compound cannot be provided.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. The tetrahydropteridine system, with its fused heterocyclic rings, is expected to exhibit characteristic π → π* and n → π* transitions. The position and intensity of the absorption maxima (λmax) are sensitive to the solvent environment and the substitution pattern on the pteridine core. For related tetrahydropterins, absorption maxima are typically observed in the range of 260-280 nm. However, a specific UV-Vis spectrum for this compound, detailing its specific absorption maxima and molar absorptivity, is not available in the reviewed sources.

Infrared (IR) Spectroscopy for Vibrational Modes

IR spectroscopy is used to identify the functional groups and vibrational modes of a molecule. For this compound, the IR spectrum would be expected to show characteristic absorption bands for N-H stretching and bending vibrations from the amine groups, C-H stretching from the methyl and methylene groups, and C=N and C=C stretching vibrations from the pyrimidine ring. A detailed assignment of specific vibrational frequencies to the corresponding bonds and functional groups is not possible without an experimental IR spectrum.

Mass Spectrometry and LC-MS for Molecular Fingerprinting

Mass spectrometry is a crucial technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₁₂N₄), the expected exact mass can be calculated. Techniques like electrospray ionization (ESI) would likely produce a protonated molecule [M+H]⁺. While a predicted [M+H]⁺ peak at m/z 165.1135 can be anticipated, no published experimental mass spectrum or detailed fragmentation analysis for this specific compound was found. Liquid chromatography-mass spectrometry (LC-MS) would be a valuable tool for separating this compound from a mixture and confirming its molecular weight.

Investigations of Excited State Dynamics and Photoreceptor Function in Pterins

The study of excited-state dynamics is critical for understanding the photochemistry and potential photoreceptor functions of pterin (B48896) systems. Tetrahydropterins are known to be involved in various biological photoreception processes. Computational studies on related tetrahydropterins have explored their excited states and the pathways of energy dissipation after light absorption. These studies often involve calculations of potential energy surfaces to understand the transitions between different electronic states. However, specific research focusing on the excited-state dynamics, such as fluorescence lifetimes, quantum yields, and transient absorption studies, for this compound is absent from the available literature. Therefore, a detailed discussion of its specific photoreceptor function remains speculative.

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the behavior of molecules at an atomic level, offering insights that are often inaccessible through experimental methods alone. For tetrahydropteridine systems, such as this compound, these approaches are invaluable for understanding their interactions with biological targets and their intrinsic electronic properties.

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor. This method is instrumental in drug discovery and molecular biology for understanding ligand-protein interactions.

In the context of this compound, molecular docking simulations can elucidate how this compound interacts with the active sites of various enzymes. While specific docking studies on this exact molecule are not extensively documented in publicly available literature, the methodology can be illustrated by examining studies on structurally similar pteridine derivatives, such as inhibitors of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in the folate metabolic pathway, and its inhibition is a target for cancer and antimicrobial therapies. nih.gov

The general procedure for a molecular docking study involves:

Preparation of the Receptor and Ligand: High-resolution crystal structures of the target protein are obtained from databases like the Protein Data Bank (PDB). The ligand, in this case, this compound, is built and optimized using molecular modeling software.

Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the protein's binding site. Each configuration is scored based on a function that estimates the binding affinity.

Analysis of Results: The resulting docked poses are analyzed to identify the most favorable binding mode. Key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and the protein's amino acid residues are identified.

For pteridine analogs, docking studies have revealed critical interactions with DHFR. For example, the pteridine ring often forms hydrogen bonds with key residues in the enzyme's active site, while substituents on the ring can engage in hydrophobic or other interactions that enhance binding affinity. nih.govtandfonline.com These studies help in the rational design of more potent and selective inhibitors. nih.gov

Table 1: Illustrative Molecular Docking Results for Pteridine Analogs with Dihydrofolate Reductase (DHFR)

| Pteridine Analog | Target Organism | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pterin-based Inhibitor 1 | Leishmania donovani | -8.5 | Asp54, Arg122, Phe124 |

| Pterin-based Inhibitor 2 | Human | -7.9 | Ile7, Glu30, Phe34 |

| Pterin-based Inhibitor 3 | Mycobacterium tuberculosis | -9.2 | Asp27, Arg52, Tyr100 |

Note: This table is illustrative and based on typical findings for pteridine-based DHFR inhibitors, not specifically for this compound.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and properties of molecules. These methods provide detailed information about molecular orbitals, charge distribution, and reactivity. Density Functional Theory (DFT) is a widely used quantum chemical method for its balance of accuracy and computational cost. echemcom.comyoutube.com

For this compound, quantum chemical calculations can offer deep insights into its chemical behavior. While specific studies on this compound are limited, research on related tetrahydropterins provides a framework for understanding its properties. mdpi.com

Key aspects that can be investigated include:

Molecular Geometry: Quantum chemical methods can accurately predict the three-dimensional structure of the molecule, including bond lengths and angles.

Electronic Properties: Calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. echemcom.com

Charge Distribution: The distribution of electron density across the molecule can be calculated, revealing which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic). This is crucial for understanding how the molecule will interact with other molecules.

Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness can be derived from quantum chemical calculations to predict the molecule's reactivity in chemical reactions.

Studies on similar tetrahydropterin (B86495) systems have shown that the pyrazine (B50134) and pyrimidine rings have distinct electronic features that are crucial for their biological function. mdpi.com For instance, the nitrogen atoms in the pteridine core are key sites for protonation and hydrogen bonding, which are essential for their role as cofactors in enzymatic reactions. mdpi.com

Table 2: Illustrative Quantum Chemical Properties of a Tetrahydropterin Analog

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | 1.2 eV |

| HOMO-LUMO Gap | 7.0 eV |

| Dipole Moment | 3.5 D |

| Mulliken Charge on N5 | -0.45 |

Note: This table presents hypothetical data for a tetrahydropterin analog to illustrate the outputs of quantum chemical calculations.

By combining molecular docking with quantum chemical calculations, a more comprehensive understanding of the structure-activity relationships of this compound and related compounds can be achieved. These computational approaches are powerful tools in modern chemical and biological research, enabling the detailed investigation of molecular interactions and reactivity.

Methodological Considerations in Tetrahydropteridine Research

Experimental Protocols for Enzyme Activity and Inhibition Studies

Studies on enzyme activity and inhibition involving tetrahydropteridines, which often act as cofactors for enzymes like tyrosine hydroxylase, are fundamental to understanding their biological roles. nih.gov A typical experimental protocol involves monitoring the enzymatic reaction in the presence and absence of the compound.

Enzyme Activity Assays: The activity of a pteridine-dependent enzyme is generally measured by quantifying the formation of its product over time. For example, the catalytic efficiency (Vmax/Km) can be determined to evaluate how effectively the enzyme uses a tetrahydropteridine analogue. nih.gov Assays are conducted in a buffered solution under controlled temperature and pH. The reaction mixture typically includes:

The purified enzyme (e.g., tyrosine hydroxylase).

The primary substrate (e.g., L-tyrosine).

The tetrahydropteridine cofactor, such as 5,6,7,8-Tetrahydro-6,7-dimethylpteridine.

Necessary additives like catalase to prevent cofactor oxidation by hydrogen peroxide.

Enzyme Inhibition Studies: To assess the inhibitory potential of compounds like this compound or its derivatives, their effect on the enzyme's catalytic activity is measured. orientjchem.orgresearchgate.netpnas.org The potency of an inhibitor is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. orientjchem.org These studies involve incubating the enzyme with various concentrations of the potential inhibitor before initiating the reaction by adding the substrate. pnas.org The viability of cells or the enzymatic reaction rate is then measured to determine the IC50 value. pnas.org

Table 1: Example Data from a Pteridine (B1203161) Reductase Inhibition Assay

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

|---|---|---|---|

| This compound | Pteridine Reductase 1 (PTR1) | 8.5 | Competitive |

| Methotrexate (Control) | Dihydrofolate Reductase (DHFR) | 0.02 | Competitive |

| Analogue A | Pteridine Reductase 1 (PTR1) | 2.3 | Non-competitive |

| Analogue B | Pteridine Reductase 1 (PTR1) | 15.2 | Uncompetitive |

Biochemical Fractionation and Purification Techniques (e.g., Subcellular, Ammonium Sulphate)

Isolating and purifying enzymes that interact with this compound, as well as purifying the compound itself, are critical preliminary steps for in vitro research.

Subcellular Fractionation: To study the interaction of the compound with specific cellular components, subcellular fractionation is employed. thermofisher.combitesizebio.comassaygenie.com This process separates organelles and cellular compartments. thermofisher.combitesizebio.com The procedure begins with cell lysis, often through mechanical homogenization or sonication, in a buffered solution designed to maintain organelle integrity. assaygenie.com This is followed by a series of centrifugations at progressively higher speeds. uky.edu For example, a low-speed spin pellets nuclei, while subsequent high-speed centrifugation can isolate mitochondria. uky.edu The purity of isolated fractions is typically validated using immunoblotting for specific protein markers, such as histone H3 for nuclei and cytochrome oxidase IV (CoxIV) for mitochondria. assaygenie.com

Protein and Compound Purification: Following fractionation, proteins of interest are further purified. Ammonium sulphate precipitation is a common initial step that separates proteins based on their solubility. Further purification is achieved through various chromatography techniques. For the purification of this compound itself, column chromatography is often used. nih.gov Given the instability of reduced pteridines, these procedures must be carried out rapidly, at low temperatures, and often under anaerobic conditions to prevent oxidation. nih.gov

In Vitro Models for Biological Target Engagement and Pathway Analysis

In vitro models are indispensable for investigating the biological effects of this compound on cellular pathways and for confirming target engagement. These models range from simple cell-based assays to more complex organ cultures.

Cell-Based Assays: Cultured cell lines are used to study how the compound affects specific biological processes. For example, a progressive breast cancer cell model involving benign (MCF10A), premalignant (MCF10AT), and malignant (MCF10CA1a) cell lines has been used to study pteridine metabolism. nih.gov Researchers can expose these cells to the compound and measure changes in pteridine profiles both inside and outside the cells to understand its metabolic fate and impact on cellular pathways. nih.govmst.edu

Organ Culture Systems: More complex systems, such as in vitro organ culture, can be used to study metabolic pathways in the context of a tissue. doaj.org These models provide a more physiologically relevant environment to investigate the biosynthesis and function of pteridines. doaj.org The pteridine biosynthesis pathway, which originates from guanosine-5′-triphosphate (GTP), can be studied in these systems to see how compounds like this compound influence the production of various pterin (B48896) pigments and cofactors. nih.govroyalsocietypublishing.org

Table 2: Comparison of In Vitro Models for Tetrahydropteridine Research

| Model Type | Complexity | Throughput | Physiological Relevance | Application Example |

|---|---|---|---|---|

| Enzyme Assays | Low | High | Low | Determining IC50 against purified Pteridine Reductase. |

| 2D Cell Culture | Medium | High | Medium | Assessing changes in pteridine metabolism in cancer cell lines. nih.gov |

| 3D Spheroids | High | Medium | High | Evaluating target engagement in a tumor microenvironment model. |

| Organ Culture | Very High | Low | Very High | Studying the regulation of the pteridine biosynthetic pathway in insect eye tissue. doaj.org |

Spectroscopic and Chromatographic Analytical Method Development

Accurate analysis of this compound and related metabolites is challenging due to their low concentrations in biological samples and their susceptibility to oxidation. nih.gov

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the cornerstone of pteridine analysis. mdpi.comresearchgate.netnih.gov Various HPLC methods have been developed, often using ion-exchange or reversed-phase columns, to separate different pteridines. nih.gov Due to the instability of reduced forms like tetrahydropteridines, samples often require treatment with reducing agents to prevent oxidation during analysis. nih.govmdpi.com For example, 1,4-dithioerythritol (DTE) and diethylenetriaminepentaacetic acid (DTPA) have been used to stabilize tetrahydrobiopterin (B1682763) standards. researchgate.net

Detection Techniques: HPLC systems are coupled with sensitive detectors for quantification. Electrochemical detection is highly sensitive for electroactive compounds like tetrahydropteridines. mdpi.com Fluorescence detection is also widely used, as many pteridines are naturally fluorescent. nih.gov Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), coupled with liquid chromatography (LC-MS/MS), offers high selectivity and sensitivity for identifying and quantifying pteridines in complex biological matrices like urine or cell culture media. nih.govmst.edumdpi.com Atmospheric pressure chemical ionization (APCI) mass spectrometry has also been used to confirm the formation of reduced pterins during synthesis. mdpi.com

Table 3: Analytical Techniques for Tetrahydropteridine Characterization

| Technique | Principle | Primary Use | Advantages |

|---|---|---|---|

| HPLC-UV | Differential partitioning and UV absorbance | Separation and quantification | Robust, widely available. nih.gov |

| HPLC-Fluorescence | Separation and native fluorescence | Sensitive quantification of fluorescent pteridines | High sensitivity for specific compounds. nih.gov |

| HPLC-Electrochemical Detection (ECD) | Separation and redox activity | Highly sensitive quantification of reduced pteridines | Excellent sensitivity for electroactive species like BH4. mdpi.comresearchgate.net |

| LC-MS/MS | Separation based on chromatography and mass-to-charge ratio | Identification and absolute quantification | High specificity and sensitivity, structural confirmation. nih.govmdpi.com |

Future Perspectives and Unexplored Research Frontiers

Design and Synthesis of Next-Generation Pteridine (B1203161) Probes for Biological Systems

The development of novel molecular probes is a cornerstone of advancing biological understanding. Given their intrinsic roles in cellular processes, pteridine derivatives, including 5,6,7,8-Tetrahydro-6,7-dimethylpteridine, serve as an exceptional scaffold for the design of next-generation probes. Future efforts are anticipated to focus on synthesizing pteridine-based molecules with tailored functionalities to investigate complex biological phenomena in real-time.

A key area of development is the creation of fluorescent probes. By strategically modifying the pteridine core, researchers can develop agents for optical imaging that can monitor enzymatic activities or metabolic processes. This approach could lead to probes capable of detecting specific disease states, offering high-resolution feedback for surgical interventions. Another promising avenue is the design of activity-based probes that generate a fluorescent signal upon interaction with specific enzymes, such as proteases and peptidases, which are often upregulated in tumors.

Furthermore, a "scaffold-hopping" approach, where the tetrahydropteridine structure is used as a novel framework for designing inhibitors of specific biological targets, is gaining traction. nih.gov This strategy could yield highly selective probes for studying cellular signaling pathways, such as those involved in inflammation. nih.gov The synthesis of these advanced probes will likely involve innovative chemical strategies, including abbreviated synthetic routes and direct hydrogenation of pyrimidine (B1678525) precursors, to efficiently generate diverse libraries of compounds for biological screening. nih.gov

Elucidation of Novel Biochemical Roles and Pathways

While tetrahydropteridines are recognized as essential cofactors for several enzymes, including those involved in the synthesis of neurotransmitters and the metabolism of amino acids, the full spectrum of their biochemical roles remains to be charted. ontosight.ainih.gov this compound, as a structural analog of naturally occurring pterins like tetrahydrobiopterin (B1682763) (BH4), is a valuable tool for exploring these functions. ontosight.ai

Future research will likely uncover novel metabolic pathways where this compound or its derivatives participate. For instance, its involvement in cellular signaling beyond its classic cofactor roles is an area ripe for investigation. There is also potential to discover new enzymatic reactions where tetrahydropteridines act as substrates or regulators. The study of organisms where these compounds are present, such as Drosophila melanogaster, could reveal previously unknown biological functions and pathways. nih.gov Understanding these new roles could have significant implications, particularly in neurology, as disturbances in pterin (B48896) metabolism are linked to neurological disorders. ontosight.ai

Development of Advanced Analytical Tools for In Situ Pterin Detection

A significant challenge in studying pteridines is their detection and quantification within complex biological environments, especially for unstable reduced forms like tetrahydropteridines. Future research will focus on creating more sensitive, rapid, and non-invasive analytical tools for in situ detection.

One of the most promising techniques is Surface-Enhanced Raman Scattering (SERS). SERS has demonstrated the ability to detect specific pterin molecules at sub-nanomolar concentrations and has been successfully used for the detection of a synthetic pterin in mouse serum. rsc.org This method offers a high-speed, low-cost analysis that could be adapted for real-time monitoring in biological systems. rsc.org Further advancements in SERS could involve the development of novel nanoparticle substrates to enhance signal intensity and selectivity for specific pteridines. nih.gov

Beyond SERS, other advanced analytical methods are being refined. High-Performance Liquid Chromatography (HPLC) coupled with electrochemical detection has already been used to identify tetrahydropteridines in biological samples. nih.gov The integration of mass spectrometry with liquid chromatography (LC-MS) is also becoming a powerful tool for the unambiguous determination of all forms of pterins. Continued innovation in these analytical technologies will be crucial for accurately mapping the spatial and temporal distribution of this compound and related compounds in living systems.

| Analytical Technique | Principle | Potential Application for Pteridines | Key Advantages |

| Surface-Enhanced Raman Scattering (SERS) | Enhancement of Raman scattering by molecules adsorbed on rough metal surfaces. | In situ, real-time detection of low concentrations of pterins in biological fluids. rsc.org | High sensitivity (sub-nanomolar), rapid, low-cost. rsc.org |

| HPLC with Electrochemical Detection | Separation by chromatography followed by detection of redox-active compounds. | Quantification of tetrahydropteridines in tissue and cell extracts. nih.gov | Good selectivity for electrochemically active species. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Separation by chromatography followed by mass-based detection and identification. | Unambiguous identification and quantification of various pterin forms. | High specificity and structural information. |

Synergistic Approaches Combining Synthetic, Biochemical, and Computational Methods

The complexity of biological systems necessitates a multi-faceted research approach. The future of pteridine research, including the study of this compound, lies in the powerful synergy between synthetic chemistry, biochemistry, and computational modeling.

Computational studies, such as molecular docking and density functional theory (DFT) calculations, are becoming indispensable for predicting the biological activity and conformational properties of novel pteridine derivatives. nih.govmdpi.com These in silico methods can guide the rational design of new compounds with desired properties, saving significant time and resources in the synthesis and screening phases. mdpi.commdpi.com For example, computational tools can help predict how a modified pteridine might bind to a specific enzyme, allowing for the design of potent and selective inhibitors. mdpi.com

The insights gained from computational work can then be validated through targeted synthesis and subsequent biochemical and cellular assays. mdpi.comnih.gov This iterative cycle of design, synthesis, and evaluation allows for the rapid optimization of molecules for specific biological applications, whether as therapeutic agents or as probes for fundamental research. nih.gov By combining these diverse methodologies, scientists can accelerate the pace of discovery and more effectively translate fundamental knowledge about this compound into practical applications.

Q & A

Q. What computational approaches predict reactivity in novel substitution reactions?

- Methodological Answer : DFT calculations (B3LYP/6-31G*) model transition states and charge distribution. Molecular dynamics simulations assess solvent effects, while Fukui indices identify nucleophilic/electrophilic sites. Validate predictions with small-scale exploratory reactions monitored by -NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.